

# comparative pharmacokinetics of different lanreotide acetate formulations

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## Compound of Interest

Compound Name: Lanreotide acetate

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## A Comparative Guide to the Pharmacokinetics of **Lanreotide Acetate** Formulations

This guide provides a detailed comparison of the pharmacokinetic profiles of different **lanreotide acetate** formulations, intended for researchers, scientists, and drug development professionals. The information presented is compiled from various clinical studies to offer an objective overview supported by experimental data.

## Comparative Pharmacokinetic Data

The pharmacokinetic parameters of **lanreotide acetate** vary depending on the formulation and route of administration. The following tables summarize key data from comparative studies.

### Table 1: Lanreotide Depot/Autogel® (Subcutaneous) vs. Lanreotide Microparticles (Intramuscular)

Lanreotide Autogel® is an aqueous gel formulation for deep subcutaneous injection, while the microparticle formulation involves intramuscular administration.<sup>[1][2]</sup> Studies have shown that Lanreotide Autogel® allows for a longer dosing interval of 28 days or more, compared to the 7- to 14-day interval required for the microparticle formulation.<sup>[1][2]</sup>

Formulation	Dose	Dosing Interval	Mean Cmin (ng/mL) at Steady State	Study Population	Reference
Lanreotide Autogel®	60 mg	28 days	1.949 ± 0.619	Acromegaly Patients	[1]
Lanreotide Autogel®	90 mg	28 days	2.685 ± 0.783	Acromegaly Patients	
Lanreotide Autogel®	120 mg	28 days	3.575 ± 1.271	Acromegaly Patients	
Lanreotide Microparticles	30 mg	7-14 days	Not Reported	Acromegaly Patients	

A Phase III study comparing Lanreotide Autogel® (120 mg every 6 weeks) to Lanreotide Microparticles (60 mg every 3 weeks) in patients with well-differentiated neuroendocrine tumors found the Autogel formulation to be as effective in controlling tumor markers and size.

## Table 2: Lanreotide Depot (Subcutaneous vs. Intramuscular Administration)

A Phase I study in healthy volunteers compared the pharmacokinetic profiles of a 60 mg dose of lanreotide depot administered either subcutaneously (SC) or intramuscularly (IM).

Parameter	Subcutaneous (SC)	Intramuscular (IM)
Cmax (µg/L)	5.8 ± 4	6.8 ± 3
Median Tmax (hours)	8	16
Mean T1/2 (days)	33 ± 14	23 ± 9
AUClast (h•µg/L)	1651 ± 54	2007 ± 172
AUCinf (h•µg/L)	1843 ± 134	2100 ± 193

The study concluded that the pharmacokinetic profiles were similar, though the subcutaneous route was chosen for further development due to better long-term release characteristics and ease of use.

## Experimental Protocols

Below are summaries of the methodologies employed in the key comparative pharmacokinetic studies.

### Study 1: Lanreotide Autogel® vs. Lanreotide Microparticles in Acromegaly

- **Study Design:** Patients with acromegaly initially received five injections of 30 mg lanreotide microparticles, followed by three injections of Lanreotide Autogel® at doses of 60, 90, or 120 mg every 28 days. An extension phase with dose titration of Lanreotide Autogel® followed for an additional 12 injections.
- **Population:** 144 patients with acromegaly.
- **Sample Collection:** Blood samples were collected to determine minimum lanreotide concentrations (Cmin) at steady state.
- **Bioanalytical Method:** The specific assay is not detailed in the abstract, but radioimmunoassay (RIA) is a common method for lanreotide quantification in such studies.

### Study 2: Subcutaneous vs. Intramuscular Administration of Lanreotide Depot

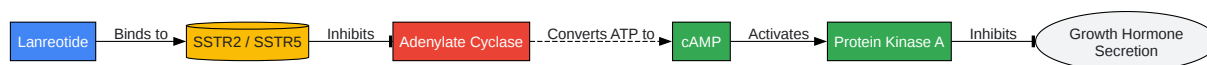
- **Study Design:** A randomized, parallel, double-blind, Phase I clinical study.
- **Population:** 42 healthy volunteers aged 18-45 years. A subset of 11 volunteers received the same 60 mg dose subcutaneously (n=5) or intramuscularly (n=6).
- **Drug Administration:** Participants received a 1 mg intravenous bolus of immediate-release lanreotide, followed by a 60 mg deep subcutaneous or intramuscular injection of lanreotide depot.

- **Sample Collection:** Serial blood samples were collected before and up to 8 hours after the IV administration, and for at least 3 months following the depot injection to assess the pharmacokinetic profile.
- **Bioanalytical Method:** A validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method is a standard for quantifying lanreotide in plasma. The plasma samples are typically processed by protein precipitation. The analyte is then separated on a C18 column with a mobile phase gradient of formic acid and acetonitrile.

## Visualizations

### Lanreotide Signaling Pathway

Lanreotide is a somatostatin analog that exerts its effects by binding to somatostatin receptors (SSTR), primarily SSTR2 and SSTR5. This interaction inhibits the secretion of various hormones, including growth hormone (GH) from the pituitary gland.

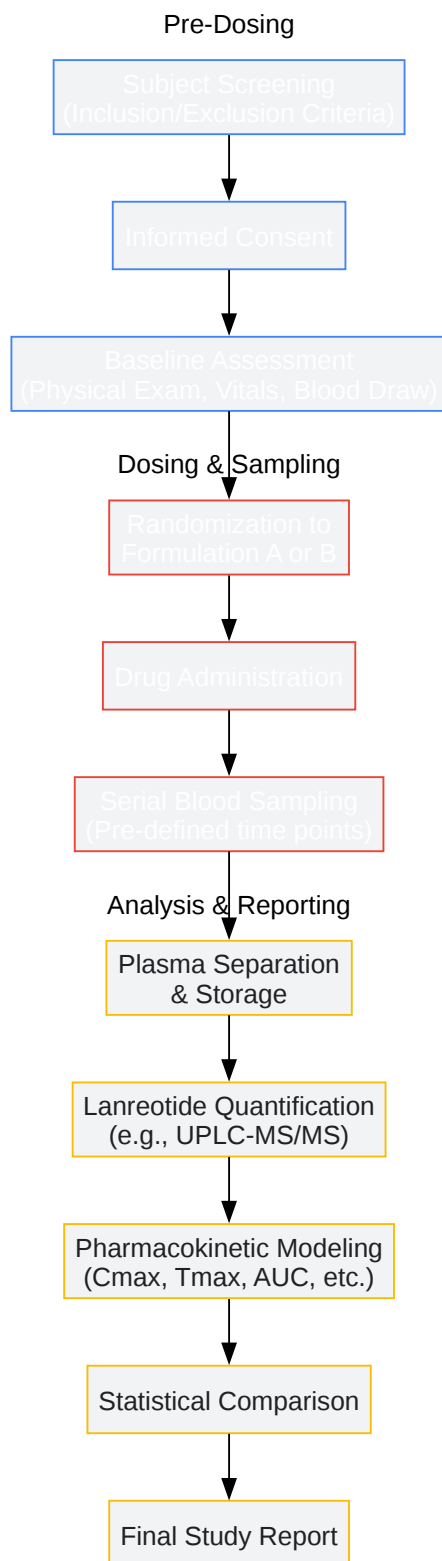


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Lanreotide's mechanism of action via SSTR2/5 to inhibit GH secretion.

### Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical trial comparing different **lanreotide acetate** formulations.



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